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Introduction

2-Phenoxyquinoline is a heterocyclic aromatic organic compound that belongs to the
quinoline family. The quinoline scaffold is a prominent structural motif found in numerous
natural products and synthetic compounds with a wide array of biological activities, including
antimalarial, anticancer, and anti-inflammatory properties. The incorporation of a phenoxy
group at the 2-position of the quinoline ring system can significantly influence its
physicochemical properties and biological activity. This technical guide provides a
comprehensive overview of the chemical structure, properties, synthesis, and potential
biological significance of 2-phenoxyquinoline, tailored for professionals in research and drug
development.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-phenoxyquinoline consists of a quinoline ring system where a
phenoxy group is attached at the C2 position.

Table 1: Physicochemical Properties of 2-Phenoxyquinoline
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Property Value Source
Molecular Formula C1sH11NO PubChem[1]
Molecular Weight 221.25 g/mol PubChem[1]
IUPAC Name 2-phenoxyquinoline PubChem[1]
CAS Number 40515-82-0 PubChem[1]
XLogP3 3.6 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 2 PubChem[1]

Note: Some physical properties like melting point and boiling point for 2-phenoxyquinoline are

not readily available in the searched literature. However, for the structurally similar compound

2-phenylquinoline, the melting point is reported as 84-85 °C and the boiling point as 363 °C,

which can serve as an estimate.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 2-

phenoxyquinoline.

Table 2: Spectroscopic Data for 2-Phenoxyquinoline

Spectroscopy Data Source

13C NMR Spectral data available. PubChem[1]
GC-MS; m/z peaks at 221,

Mass Spectrometry PubChem[1]

220, 147, 101.

Note: Experimental *H NMR and FT-IR spectra for 2-phenoxyquinoline were not explicitly

found in the search results. However, data for the related compound 2-phenylquinoline is
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available and can be used for comparative purposes. For 2-phenylquinoline, *H NMR (400MHz,
CDCls) shows characteristic peaks in the aromatic region.[3][4] The FT-IR spectrum of 2-
phenylquinoline shows characteristic bands for aromatic C-H and C=C stretching.[5][6]

Synthesis of 2-Phenoxyquinoline

The synthesis of 2-phenoxyquinoline can be achieved through several synthetic routes, with
the Ullmann condensation being a prominent method. This reaction involves the copper-
catalyzed coupling of an aryl halide with an alcohol or phenol.

Experimental Protocol: Ullmann Condensation for Aryl
Ether Synthesis

While a specific detailed protocol for 2-phenoxyquinoline was not found, a general procedure
for a similar Ullmann-type reaction is provided below, which can be adapted. This protocol is
based on the synthesis of related phenoxy derivatives.[7][8][9]

Reaction:

Materials:

2-Chloroquinoline

Phenol

Copper catalyst (e.g., Copper(l) iodide, Copper powder)

Base (e.g., Potassium carbonate, Cesium carbonate)

High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSQ))
Procedure:

» To a dry reaction flask, add 2-chloroquinoline (1 equivalent), phenol (1.2 equivalents), copper
catalyst (0.1 equivalents), and a base (2 equivalents).

e Add a suitable high-boiling solvent (e.g., DMF) to the flask.
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» Heat the reaction mixture at an elevated temperature (typically 120-160 °C) under an inert
atmosphere (e.g., Nitrogen or Argon) for several hours.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).
e Upon completion, cool the reaction mixture to room temperature.

o Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl
acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to obtain pure 2-
phenoxyquinoline.

Diagram of Synthetic Workflow:
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Ullmann Condensation for 2-Phenoxyquinoline

2-Chloroquinoline + Phenol High-boliling polar solvent
+ Copper Catalyst + Base (e.g., DMF)
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Caption: General workflow for the synthesis of 2-phenoxyquinoline via Ullmann condensation.

Biological Activity and Potential Applications

While direct biological activity data for 2-phenoxyquinoline is limited in the available literature,
numerous studies have highlighted the significant potential of its derivatives in drug discovery.

Anti-inflammatory Activity
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Derivatives of phenoxyquinolines have demonstrated notable anti-inflammatory properties. For
instance, certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been shown to inhibit the
release of B-glucuronidase and lysozyme from neutrophils, as well as TNF-a formation.[10]
One derivative, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyllethanone (6), was found to be a
potent inhibitor of TNF-a formation with an ICso value of 2.3 uM.[10] Another study on 9-
phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives also reported significant anti-
inflammatory activities.[11]

Anticancer Activity

The quinoline scaffold is a key component of several anticancer drugs, and phenoxyquinoline
derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Studies on 2-(2-phenoxyquinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives have shown
potent anti-proliferative activity against MCF-7 breast cancer cells, with some compounds
exhibiting 1Cso values in the nanomolar range.

Table 3: Cytotoxicity of selected 2-(2-phenoxyquinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one
derivatives against MCF-7 cells

Compound ICs0 (NM)
3b 15+1

3c 17+1

3d 81

3f 10+£1
3m 60x1

Source: Adapted from a study on quinazolinone

molecules.[12]

These findings suggest that the 2-phenoxyquinoline core can serve as a valuable template for
the design of novel anticancer agents.

Potential Signaling Pathway Interactions
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The biological effects of quinoline derivatives are often attributed to their interaction with key
cellular signaling pathways. While specific studies on 2-phenoxyquinoline are lacking, related
compounds have been shown to modulate pathways crucial in inflammation and cancer, such
as the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK)
pathways.

» NF-kB Pathway: This pathway is a central regulator of inflammation and cell survival. Some
quinoline derivatives have been shown to inhibit the NF-kB signaling pathway, thereby
reducing the expression of pro-inflammatory genes.[13][14]

 MAPK Pathway: The MAPK cascade is involved in regulating a wide range of cellular
processes, including proliferation, differentiation, and apoptosis. Dysregulation of this
pathway is common in cancer. Certain phytochemicals and synthetic compounds are known
to exert their anticancer effects by modulating the MAPK pathway.[15][16][17][18]

Further research is warranted to elucidate the specific molecular targets and signaling
pathways modulated by 2-phenoxyquinoline itself.

Diagram of Potential Signaling Pathway Interactions:

Potential Signaling Pathways Modulated by Quinoline Derivatives

2-Phenoxyquinoline
(and derivatives)

Regulates Regulates\F\’egulates
Cellular Prgcesses \

Inflammation Cell Proliferation
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Caption: Hypothesized modulation of NF-kB and MAPK pathways by 2-phenoxyquinoline
derivatives.

Conclusion

2-Phenoxyquinoline represents a molecule of interest for medicinal chemists and drug
discovery professionals. While comprehensive data on the parent compound is still emerging,
the demonstrated biological activities of its derivatives highlight the potential of this scaffold.
The synthetic accessibility through methods like the Ullmann condensation allows for the
generation of diverse libraries for further biological evaluation. Future research should focus on
elucidating the specific biological targets and mechanisms of action of 2-phenoxyquinoline
itself, which will be crucial for realizing its therapeutic potential. The information compiled in this
guide serves as a foundational resource for researchers aiming to explore the chemical and
biological landscape of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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